4-[(3-bromophenyl)sulfanyl]-2-methoxybenzonitrile
Description
4-[(3-bromophenyl)sulfanyl]-2-methoxybenzonitrile is a compound that has garnered significant interest in the scientific community due to its unique structural and chemical properties. This compound, with the molecular formula C14H10BrNOS and a molecular weight of 320
Properties
CAS No. |
2758001-98-6 |
|---|---|
Molecular Formula |
C14H10BrNOS |
Molecular Weight |
320.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)sulfanyl]-2-methoxybenzonitrile typically involves the reaction of 3-bromothiophenol with 2-methoxybenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromophenyl)sulfanyl]-2-methoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
4-[(3-bromophenyl)sulfanyl]-2-methoxybenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-bromophenyl)sulfanyl]-2-methoxybenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chlorophenyl)sulfanyl]-2-methoxybenzonitrile
- 4-[(3-fluorophenyl)sulfanyl]-2-methoxybenzonitrile
- 4-[(3-methylphenyl)sulfanyl]-2-methoxybenzonitrile
Uniqueness
4-[(3-bromophenyl)sulfanyl]-2-methoxybenzonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions, making this compound a valuable intermediate in organic synthesis.
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